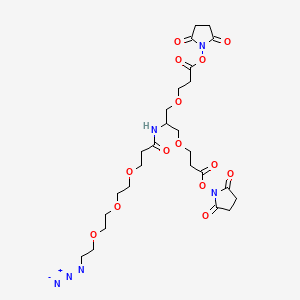
N-(Boc-PEG2)-N-bis(PEG3-azide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Boc-PEG2)-N-bis(PEG3-azide) is a compound that belongs to the class of Boc-protected polyethylene glycol (PEG) linkers. The compound features a Boc-protected amine group and azide groups, which are commonly used in click chemistry reactions. The hydrophilic PEG spacers enhance the solubility of the compound in aqueous media, making it useful in various biological and chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Boc-PEG2)-N-bis(PEG3-azide) typically involves the following steps:
Protection of Amine Group: The amine group is protected using a Boc (tert-butoxycarbonyl) group under mild acidic conditions.
PEGylation: The protected amine is then reacted with PEG2 (polyethylene glycol with two ethylene glycol units) to form the Boc-PEG2 intermediate.
Azidation: The PEG3 (polyethylene glycol with three ethylene glycol units) is functionalized with azide groups, which are then attached to the Boc-PEG2 intermediate to form the final compound.
Industrial Production Methods
Industrial production of N-(Boc-PEG2)-N-bis(PEG3-azide) follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification: The product is purified using techniques such as chromatography to ensure high purity and yield.
Quality Control: Analytical methods like NMR, HPLC, and mass spectrometry are employed to verify the structure and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(Boc-PEG2)-N-bis(PEG3-azide) undergoes several types of chemical reactions, including:
Click Chemistry: The azide groups participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Deprotection: The Boc group can be deprotected under acidic conditions to generate a free amine group.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used in the presence of alkynes to facilitate the cycloaddition reaction.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Triazoles: Formed from the click chemistry reaction between azides and alkynes.
Free Amine: Generated after the deprotection of the Boc group.
Aplicaciones Científicas De Investigación
N-(Boc-PEG2)-N-bis(PEG3-azide) has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and peptides.
Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates (ADCs).
Industry: Applied in the production of PEGylated compounds to improve solubility and stability.
Mecanismo De Acción
The mechanism of action of N-(Boc-PEG2)-N-bis(PEG3-azide) involves:
Click Chemistry: The azide groups react with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages.
Deprotection: The Boc group is removed under acidic conditions to expose the amine group, which can then participate in further reactions.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-PEG2-Bromide: Contains a Boc-protected amine and a bromide group, used in nucleophilic substitution reactions.
t-Boc-N-amido-PEG2-CH2CO2H: Features a Boc-protected amine and a carboxyl group, used as a crosslinker in bioconjugation.
Uniqueness
N-(Boc-PEG2)-N-bis(PEG3-azide) is unique due to its dual functionality, combining a Boc-protected amine and azide groups. This allows it to participate in both click chemistry and amine-based reactions, making it highly versatile for various applications.
Propiedades
IUPAC Name |
tert-butyl 3-[2-[3-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53N7O11/c1-28(2,3)46-27(37)5-11-39-17-16-38-10-4-26(36)35(8-14-42-20-24-44-22-18-40-12-6-31-33-29)9-15-43-21-25-45-23-19-41-13-7-32-34-30/h4-25H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYUXLBOVCGLNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCC(=O)N(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53N7O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














